molecular formula C24H22ClF3N4O2 B11339761 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11339761
M. Wt: 490.9 g/mol
InChI Key: HCNCSVGEYQKMOY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl, dimethoxyphenyl, and trifluoromethyl groups.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent substitution reactions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenethylamine to form an intermediate, which is then cyclized with appropriate reagents to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific interactions with molecular targets. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22ClF3N4O2

Molecular Weight

490.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H22ClF3N4O2/c1-14-12-20(29-11-10-15-4-9-18(33-2)19(13-15)34-3)32-23(30-14)21(22(31-32)24(26,27)28)16-5-7-17(25)8-6-16/h4-9,12-13,29H,10-11H2,1-3H3

InChI Key

HCNCSVGEYQKMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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